molecular formula C22H29N7O B612084 N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine

N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine

Cat. No.: B612084
M. Wt: 407.5 g/mol
InChI Key: OVJBNYKNHXJGSA-UHFFFAOYSA-N
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Description

MPI-0479605 is a potent and selective inhibitor of the mitotic kinase Mps1, also known as monopolar spindle 1. This compound is an ATP-competitive inhibitor with an IC50 value of 1.8 nanomolar. Mps1 is a dual specificity protein kinase essential for the proper attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint. MPI-0479605 has shown significant potential in cancer research due to its ability to disrupt mitosis and induce cell death in cancer cells .

Scientific Research Applications

MPI-0479605 has several scientific research applications, particularly in the fields of cancer research and cell biology:

    Cancer Research: MPI-0479605 has been shown to inhibit the growth of various cancer cell lines by disrupting mitosis and inducing cell death. .

    Cell Biology: MPI-0479605 is used to study the role of Mps1 in mitosis and the spindle assembly checkpoint. .

    Drug Development: MPI-0479605 serves as a lead compound for the development of new cancer therapeutics targeting Mps1. .

Mechanism of Action

Target of Action

The primary target of MPI-0479605 is the Mitotic Kinase Mps1 . Mps1 is a dual specificity protein kinase that is essential for the bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint until all chromosomes are properly attached .

Mode of Action

MPI-0479605 interacts with Mps1 by competitively inhibiting ATP . This interaction disrupts the function of Mps1, leading to aberrant mitosis, resulting in aneuploidy and formation of micronuclei .

Biochemical Pathways

The inhibition of Mps1 by MPI-0479605 affects the spindle assembly checkpoint (SAC). SAC is a protein complex that monitors the attachment and tension of the mitotic spindle . When Mps1 is inhibited, the SAC can no longer prevent the metaphase-to-anaphase transition until each sister chromatid pair attaches to the mitotic spindle in a bipolar orientation .

Pharmacokinetics

MPI-0479605 has favorable ADME/PK properties . In mouse pharmacokinetic studies, MPI-0479605 displayed a dose-proportional increase in Cmax following intraperitoneal injection .

Result of Action

The inhibition of Mps1 by MPI-0479605 leads to severe defects in the ability to align chromosomes at the metaphase plate . This results in a growth arrest and inhibition of DNA synthesis . Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response .

Action Environment

The action of MPI-0479605 can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells.

Biochemical Analysis

Biochemical Properties

MPI-0479605 interacts with Mps1, a dual specificity protein kinase . It acts as an ATP-competitive inhibitor, with an IC50 value of 1.8 nM . This indicates that MPI-0479605 has a high affinity for the ATP-binding site of Mps1, thereby inhibiting its enzymatic activity.

Cellular Effects

MPI-0479605 has been shown to have significant effects on various types of cells and cellular processes. In HCT-116 cells, MPI-0479605 reduces cell viability in a dose-dependent manner . Furthermore, cells treated with MPI-0479605 undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei . This suggests that MPI-0479605 influences cell function by disrupting normal mitotic processes.

Molecular Mechanism

MPI-0479605 exerts its effects at the molecular level primarily through its interaction with Mps1. By binding to the ATP-binding site of Mps1, MPI-0479605 inhibits the kinase activity of Mps1 . This disruption of Mps1 function results in mitotic aberrations and apoptosis .

Temporal Effects in Laboratory Settings

Over time, cells treated with MPI-0479605 show a significant delay or arrest in cell-cycle progression . This suggests that the effects of MPI-0479605 are not immediate but become more pronounced over time.

Dosage Effects in Animal Models

In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg MPI-0479605 resulted in a 50% tumor growth inhibition, whereas treatment with 150 mg/kg every fourth day caused a 75% tumor growth inhibition . This indicates that the effects of MPI-0479605 vary with different dosages in animal models.

Subcellular Localization

Given its role as an inhibitor of Mps1, it is likely that MPI-0479605 localizes to the same subcellular compartments as Mps1, which include the kinetochores and the mitotic spindle .

Preparation Methods

The synthesis of MPI-0479605 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MPI-0479605 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are used to modify the oxidation state of the compound, which can affect its biological activity.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to introduce various functional groups into the compound.

    Cyclization Reactions: These reactions are used to form the core structure of the compound.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and amines.

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound .

Comparison with Similar Compounds

MPI-0479605 is structurally similar to other Mps1 inhibitors, such as reversine and MPS1-IN-1. it differs from reversine in that it lacks activity against Aurora kinases, making it more selective for Mps1. This selectivity is a key advantage of MPI-0479605, as it reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .

Similar Compounds

Properties

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
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N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine

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